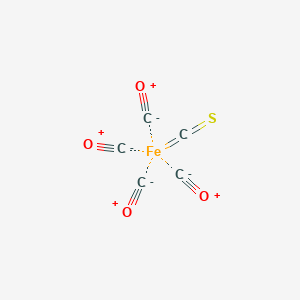
Tetracarbonyl carbonothioyl iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracarbonyl carbonothioyl iron is an organometallic compound with the formula C₅FeO₄S. This compound is part of the transition metal carbonyl family, which includes compounds where carbon monoxide is coordinated to a transition metal. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetracarbonyl carbonothioyl iron can be synthesized through the reaction of iron pentacarbonyl with carbon disulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Fe(CO)}_5 + \text{CS}_2 \rightarrow \text{C}_5\text{FeO}_4\text{S} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of high-purity reagents and controlled environments to prevent contamination and ensure high yields. The process may involve steps such as purification through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Tetracarbonyl carbonothioyl iron undergoes various types of chemical reactions, including:
Substitution Reactions: These involve the replacement of one or more carbonyl ligands with other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it either gains or loses electrons.
Addition Reactions: These involve the addition of small molecules to the iron center.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include triphenylphosphine (PPh₃) and other phosphines. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) are commonly employed.
Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, substitution reactions with phosphines can yield tetracarbonyl phosphine iron complexes.
Applications De Recherche Scientifique
Tetracarbonyl carbonothioyl iron has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which tetracarbonyl carbonothioyl iron exerts its effects involves the coordination of carbonyl and thiocarbonyl ligands to the iron center. This coordination influences the electronic properties of the iron, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparaison Avec Des Composés Similaires
Iron Pentacarbonyl (Fe(CO)₅): A well-known iron carbonyl compound with five carbonyl ligands.
Nickel Tetracarbonyl (Ni(CO)₄): A similar compound where nickel is coordinated to four carbonyl ligands.
Chromium Hexacarbonyl (Cr(CO)₆): Another transition metal carbonyl with six carbonyl ligands.
Uniqueness: Tetracarbonyl carbonothioyl iron is unique due to the presence of a thiocarbonyl ligand, which imparts distinct electronic and steric properties compared to other carbonyl compounds. This uniqueness makes it valuable in specific catalytic and synthetic applications.
Propriétés
Numéro CAS |
66517-47-3 |
|---|---|
Formule moléculaire |
C5FeO4S |
Poids moléculaire |
211.96 g/mol |
InChI |
InChI=1S/4CO.CS.Fe/c5*1-2; |
Clé InChI |
LMLVXYURSHOGBE-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C(=S)=[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















